molecular formula C19H18N2O B12556011 3,4-Bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one CAS No. 142772-50-7

3,4-Bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one

Cat. No.: B12556011
CAS No.: 142772-50-7
M. Wt: 290.4 g/mol
InChI Key: BLZXKKMWWDIJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one is an aromatic compound characterized by its unique structure, which includes two aminophenyl groups attached to a cyclopentadienone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one typically involves a multi-step process. One common method starts with the nitration of a suitable precursor, followed by reduction to introduce the amino groups. The cyclopentadienone core is then formed through a series of cyclization reactions under controlled conditions. Solvents such as N,N-dimethylacetamide and N-methyl-2-pyrrolidone are often used in these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism by which 3,4-Bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The cyclopentadienone core can participate in electron transfer processes, affecting the compound’s electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one is unique due to its specific combination of amino groups and cyclopentadienone core, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specialized applications in polymer chemistry and materials science .

Properties

CAS No.

142772-50-7

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

3,4-bis(4-aminophenyl)-2,5-dimethylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C19H18N2O/c1-11-17(13-3-7-15(20)8-4-13)18(12(2)19(11)22)14-5-9-16(21)10-6-14/h3-10H,20-21H2,1-2H3

InChI Key

BLZXKKMWWDIJNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C1=O)C)C2=CC=C(C=C2)N)C3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.